molecular formula C11H11BrO3 B598302 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid CAS No. 1199556-64-3

1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid

Cat. No.: B598302
CAS No.: 1199556-64-3
M. Wt: 271.11
InChI Key: DIFJFJOUEOLYGY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is an organic compound characterized by a bromophenyl group attached to a cyclobutane ring, which also bears a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzyl bromide with a suitable cyclobutane derivative in the presence of a base, followed by hydrolysis and oxidation steps to introduce the hydroxyl and carboxylic acid functionalities.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products:

  • Oxidation of the hydroxyl group yields ketones or aldehydes.
  • Reduction of the carboxylic acid group yields alcohols or aldehydes.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid exerts its effects depends on its interaction with molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the cyclobutane ring and hydroxyl group.

    3-Hydroxycyclobutanecarboxylic acid: Contains the cyclobutane ring and hydroxyl group but lacks the bromophenyl group.

    4-(4-Bromophenyl)butanoic acid: Similar in structure but with a different carbon chain length.

Uniqueness: 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is unique due to the combination of the bromophenyl group, cyclobutane ring, hydroxyl group, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFJFJOUEOLYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728954
Record name 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199556-64-3
Record name 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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